
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.069 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches .
化学反応の分析
Types of Reactions: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can undergo oxidation to form ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts. Reaction conditions often involve microwave irradiation to achieve high yields and efficiency .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are obtained through cycloaddition and ring expansion reactions .
科学的研究の応用
6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine involves its interaction with molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
6-Bromo-2-chloro-1,8-naphthyridine: Used as a raw material for the synthesis of pharmaceutical intermediates.
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: Exhibits similar structural features and is used in various chemical reactions.
1,6-Naphthyridine Derivatives: These compounds, such as Genz-644282 and BAY-94-8862, are under clinical trials for their anticancer and other pharmacological activities.
Uniqueness: 6-Bromo-4-methyl-2-hydroxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-4-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8(13)12-9-7(5)3-6(10)4-11-9/h2-4H,1H3,(H,11,12,13) |
InChIキー |
WVPJOHWTJGPJNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
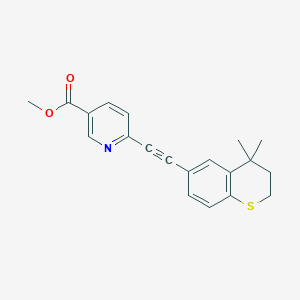
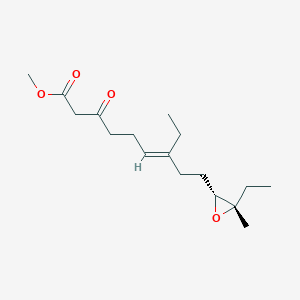
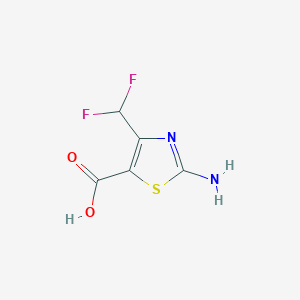
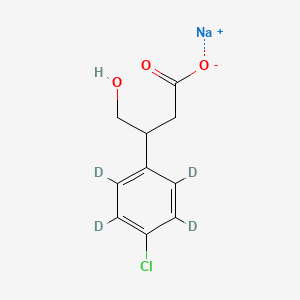

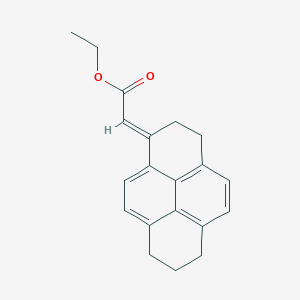
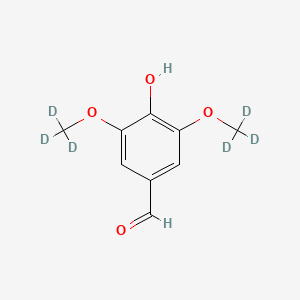

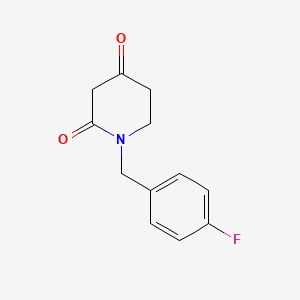
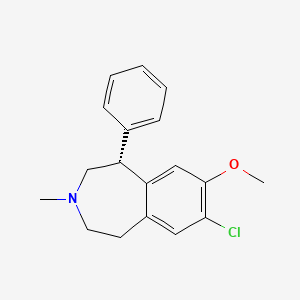
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
